
Potential research applications of 2,6-Dichloro-
4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2,6-Dichloro-4-

methylbenzaldehyde

Cat. No.: B179168 Get Quote

An In-depth Technical Guide to the Research Applications of 2,6-Dichloro-4-
methylbenzaldehyde

Authored by: Gemini, Senior Application Scientist
Abstract
2,6-Dichloro-4-methylbenzaldehyde is a halogenated aromatic aldehyde that, due to its

distinct substitution pattern, presents a unique combination of steric and electronic properties.

This guide provides an in-depth analysis of this compound, intended for researchers, medicinal

chemists, and professionals in drug development and materials science. We will explore its

fundamental physicochemical properties, established synthetic routes, and core reactivity. The

primary focus will be a forward-looking exploration of its potential research applications as a

versatile building block in the synthesis of novel pharmaceuticals, agrochemicals, and

advanced materials. This document synthesizes technical data with mechanistic insights to

provide a practical and scientifically rigorous resource for leveraging 2,6-Dichloro-4-
methylbenzaldehyde in advanced research and development projects.

Introduction: The Strategic Value of a Dichloro-
Substituted Benzaldehyde
Aromatic aldehydes are foundational pillars in the edifice of organic synthesis, serving as

gateways to a vast array of more complex molecular architectures. Within this class, 2,6-
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Dichloro-4-methylbenzaldehyde (C₈H₆Cl₂O) emerges as a compound of significant interest.

The presence of two chlorine atoms ortho to the aldehyde group imparts substantial steric

hindrance, which modulates the reactivity of the formyl group in predictable and often

advantageous ways. This steric shield can prevent undesirable side reactions and allow for

highly selective transformations.

Furthermore, the electron-withdrawing nature of the chlorine atoms, combined with the

electron-donating effect of the para-methyl group, creates a nuanced electronic environment on

the aromatic ring. This electronic push-pull relationship influences the compound's reactivity in

electrophilic and nucleophilic substitution reactions, as well as its potential to be incorporated

into larger conjugated systems. This guide will unpack the synthetic utility of this unique

molecular scaffold, offering a technical roadmap for its application in cutting-edge research.

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is essential for its

effective use in synthesis and analysis. The key properties of 2,6-Dichloro-4-
methylbenzaldehyde are summarized below.

Property Value Reference

Molecular Formula C₈H₆Cl₂O [1]

Molecular Weight 189.04 g/mol [1]

CAS Number 116070-31-6 [1][2]

Appearance
White to yellow needle crystal

(based on similar compounds)
[3]

Melting Point
Data not widely available; likely

a low-melting solid

Boiling Point Data not widely available

Solubility

Expected to be soluble in

common organic solvents like

ethanol, ether, and chlorinated

solvents.

[3]
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Spectroscopic Characterization
While specific spectra for 2,6-Dichloro-4-methylbenzaldehyde are not readily available in the

provided search results, its characteristic spectroscopic features can be predicted based on its

structure and data from analogous compounds like 4-methylbenzaldehyde and other

dichlorobenzaldehydes.[4][5][6]

¹H NMR:

Aldehyde Proton (-CHO): A singlet is expected between δ 9.5-10.5 ppm.[6]

Aromatic Protons: Two equivalent protons on the benzene ring would appear as a singlet

in the aromatic region (δ 7.0-8.0 ppm).

Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons would be

observed in the benzylic region (δ 2.3-2.5 ppm).[6]

¹³C NMR:

Carbonyl Carbon (-CHO): A signal is expected in the downfield region, typically δ 190-195

ppm.[5]

Aromatic Carbons: Signals for the six aromatic carbons would appear between δ 120-145

ppm. The carbons attached to the chlorine atoms (C2, C6) and the methyl group (C4)

would be distinct.

Methyl Carbon (-CH₃): A signal for the methyl carbon would appear upfield, around δ 20-

22 ppm.[5]

IR Spectroscopy:

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1715

cm⁻¹.[6]

C-H Stretch (Aldehyde): Two characteristic weak bands are expected around 2720 cm⁻¹

and 2820 cm⁻¹.[6]

Aromatic C=C Stretch: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.
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C-Cl Stretch: Strong absorptions are expected in the fingerprint region, typically below 800

cm⁻¹.

Synthesis of 2,6-Dichloro-4-methylbenzaldehyde
The industrial synthesis of substituted benzaldehydes often begins with the corresponding

substituted toluene. A common and effective method for preparing 2,6-Dichloro-4-
methylbenzaldehyde involves the free-radical chlorination of 2,6-dichloro-4-methyltoluene,

followed by hydrolysis of the resulting benzal chloride derivative. This approach is analogous to

patented methods for other dichlorobenzaldehydes.[3][7]
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Step 1: Chlorination

Step 2: Hydrolysis

2,6-Dichloro-4-methyltoluene

2,6-Dichloro-4-methylbenzal chloride

  Cl₂, Light (hν)
  Catalyst (e.g., PCl₅)

2,6-Dichloro-4-methylbenzaldehyde

  H₂O, Acid/Lewis Acid Catalyst
  (e.g., Formic Acid, ZnCl₂)

2,6-Dichloro-4-
methylbenzaldehyde

Condensation/
Cyclization Reactions Reductive Amination Oxidation

Novel Heterocyclic Scaffolds
(e.g., Pyrazoles, Isoxazoles)

Secondary Amines/
Amides

2,6-Dichloro-4-
methylbenzoic Acid

Lead Compound
for Drug Discovery
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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